N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Description
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that features a thiazole ring fused with a triazole ring, along with a benzo-dioxine and sulfonamide group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O6S2/c1-29-17-5-3-14(11-19(17)30-2)21-24-22-26(25-21)15(13-33-22)7-8-23-34(27,28)16-4-6-18-20(12-16)32-10-9-31-18/h3-6,11-13,23H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZGGKRMPHINPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN3C(=CSC3=N2)CCNS(=O)(=O)C4=CC5=C(C=C4)OCCO5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide typically involves multi-step reactions. One efficient methodology involves the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with reagents such as sodium acetate and acetic anhydride .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of triazole and thiazole compounds exhibit significant anticancer properties. The mechanism of action often involves the inhibition of key enzymes or receptors involved in cancer progression. For instance:
- Mechanism : Similar compounds have shown cytotoxic effects by interacting with biological receptors at high affinity, leading to apoptosis in cancer cells.
- Case Study : A study demonstrated that modifications in the triazole and thiazole moieties can enhance anticancer efficacy against various cancer cell lines .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens.
- Mechanism : Its structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic pathways.
- Case Study : A related compound demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting similar potential for N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide .
Anti-inflammatory Effects
The compound's anti-inflammatory properties are noteworthy as well.
- Mechanism : It may inhibit the production of pro-inflammatory cytokines or modulate inflammatory pathways.
- Case Study : Research has shown that triazole derivatives can significantly reduce inflammation in animal models by downregulating inflammatory mediators .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability due to its solubility and ability to form hydrogen bonds. This enhances its potential for therapeutic applications.
Chemical Properties and Reactions
The compound undergoes various chemical reactions that can be exploited for further modifications:
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets and pathways. The compound’s thiazole and triazole rings are known to interact with enzymes and receptors, potentially inhibiting or activating biological processes . The sulfonamide group may also contribute to its bioactivity by mimicking natural substrates or inhibitors .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings, such as 2,4-disubstituted thiazoles, exhibit a range of biological activities.
Triazole Derivatives: Compounds like 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines have similar structural features and pharmacological properties.
Uniqueness
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its combination of thiazole, triazole, and sulfonamide groups, which may confer distinct biological activities and therapeutic potential .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl]ethyl}-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that includes a triazole and thiazole moiety, which are known for their diverse pharmacological properties.
Structural Characteristics
The compound can be described using its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C21H24N4O6S2
- Molecular Weight : 444.5 g/mol
Biological Activity Overview
Research indicates that compounds containing triazole and thiazole rings exhibit a range of biological activities including:
- Anticancer Properties : Studies have shown that triazole derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, benzothiazole compounds have been reported to significantly reduce the viability of A431 and A549 cancer cells while promoting cell cycle arrest and apoptosis at specific concentrations .
- Anti-inflammatory Effects : Compounds similar to the target molecule have demonstrated the ability to inhibit pro-inflammatory cytokines such as IL-6 and TNF-α. This suggests potential therapeutic applications in treating inflammatory diseases .
- Antimicrobial Activity : The presence of sulfur and nitrogen heterocycles in the compound's structure may contribute to its antimicrobial properties. Research on related compounds has shown effectiveness against various pathogenic bacteria .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
-
Anticancer Activity :
- A study involving benzothiazole derivatives reported significant cytotoxic effects against human cancer cell lines (MCF-7 and Bel-7402). The lead compounds exhibited IC50 values that indicate potent anticancer activity .
- Another investigation into triazolethiones revealed their potential as chemopreventive agents with mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory Effects :
-
Antimicrobial Properties :
- Compounds derived from triazoles have been tested for their antibacterial activity against common pathogens. The results indicated that certain derivatives possess significant antibacterial properties comparable to established antibiotics .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Lines/Pathogens | Key Findings |
|---|---|---|---|
| Benzothiazole B7 | Anticancer | A431, A549 | Inhibited proliferation; induced apoptosis |
| Triazole Derivative | Anti-inflammatory | Various | Reduced IL-6 and TNF-α levels |
| Triazolethione | Antimicrobial | S. aureus | Exhibited significant antibacterial activity |
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound to ensure high yield and purity?
Answer:
The synthesis involves multi-step reactions requiring precise control of conditions. Key steps include:
- Thiazole and triazole ring formation : Cyclization under reflux with reagents like acetic acid (for cyclization) or KMnO₄ (oxidation) .
- Sulfonamide coupling : Use of anhydrous solvents (e.g., THF) and catalysts to minimize side reactions .
- Purification : Column chromatography or recrystallization to isolate the target compound from intermediates.
Critical parameters include temperature (60–100°C for cyclization), pH (neutral for stability), and stoichiometric ratios (e.g., 1:1 for amine-sulfonyl chloride coupling) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antibacterial efficacy) across studies?
Answer:
Contradictions often arise from variations in:
- Assay conditions : pH-sensitive solubility impacts bioavailability; for example, acidic environments may reduce efficacy in cancer cell lines .
- Structural analogs : Minor substituent changes (e.g., methoxy vs. ethoxy groups) alter target binding. Compare SAR studies using derivatives with controlled modifications .
- Target specificity : Use siRNA knockdown or competitive binding assays to confirm interactions with enzymes like cyclooxygenase-2 (COX-2) or bacterial dihydrofolate reductase (DHFR) .
Basic: What characterization techniques are essential for confirming the compound’s structure post-synthesis?
Answer:
- NMR spectroscopy : ¹H and ¹³C NMR to verify aromatic protons (δ 6.8–7.5 ppm) and sulfonamide groups (δ 3.1–3.3 ppm) .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., m/z 530.2 for [M+H]⁺) .
- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: What strategies are employed to elucidate the structure-activity relationship (SAR) of derivatives?
Answer:
- Systematic substituent variation : Replace methoxy groups with halogens or alkyl chains to assess impact on logP and target affinity .
- Molecular docking : Simulate binding to crystallized targets (e.g., COX-2 PDB: 5KIR) to prioritize derivatives with optimal hydrogen-bonding interactions .
- In vitro screening : Test analogs against panels of cancer cell lines (e.g., MCF-7, A549) and bacterial strains (e.g., S. aureus) to correlate substituents with potency .
Basic: How do environmental factors (e.g., pH) influence the compound’s stability and efficacy in biological assays?
Answer:
- Solubility : The compound’s sulfonamide group exhibits pH-dependent ionization. At physiological pH (7.4), partial deprotonation enhances aqueous solubility, while acidic conditions (pH < 5) reduce dissolution, limiting cellular uptake .
- Stability : Accelerated stability studies (40°C/75% RH) show degradation via hydrolysis of the triazole-thiazole ring under alkaline conditions (pH > 9) .
Advanced: What computational methods are recommended for predicting pharmacokinetic properties?
Answer:
- ADMET prediction : Use SwissADME or ADMETLab to estimate bioavailability (%F = 65–80), blood-brain barrier penetration (low, logBB < -1), and CYP450 inhibition (CYP3A4 IC₅₀ > 10 µM) .
- Molecular dynamics (MD) : Simulate binding persistence to DHFR over 100 ns trajectories to prioritize derivatives with stable interactions .
Basic: What are the primary challenges in scaling up the synthesis for preclinical studies?
Answer:
- Intermediate purification : Scale-up of column chromatography is labor-intensive; switch to fractional crystallization for cost efficiency .
- Exothermic reactions : Control temperature during thiazole ring formation to prevent decomposition (use jacketed reactors with chilled glycol) .
Advanced: How can contradictory data on cytotoxicity (e.g., IC₅₀ variability) be addressed?
Answer:
- Standardize assays : Use identical cell lines (e.g., ATCC-certified HeLa) and incubation times (72 hrs) .
- Metabolic interference : Test for P-glycoprotein (P-gp) efflux using verapamil as an inhibitor; reduced IC₅₀ in P-gp+ cells indicates efflux-mediated resistance .
Basic: What solvents are optimal for in vitro dissolution studies?
Answer:
- Simulated gastric fluid (pH 1.2) : 0.1N HCl with 0.2% SDS to mimic stomach conditions .
- Phosphate-buffered saline (pH 7.4) : For intestinal absorption modeling, add 1% DMSO to enhance solubility .
Advanced: How can researchers validate the compound’s anti-inflammatory mechanism beyond COX-2 inhibition?
Answer:
- Cytokine profiling : Measure IL-6 and TNF-α suppression in LPS-stimulated macrophages .
- NF-κB pathway analysis : Western blot for phosphorylated IκBα to confirm upstream inhibition .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
